PEG10-Tos

描述

The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, while the tosyl group enables further derivatization or replacement with other reactive functional groups . This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), facilitating the formation of PROTAC molecules by joining two essential ligands .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of PEG10-Tos typically involves the tosylation of polyethylene glycol. The process begins with the activation of polyethylene glycol using a base, followed by the introduction of tosyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The general reaction scheme is as follows:

- Dissolve polyethylene glycol in anhydrous dichloromethane.

- Add a base such as triethylamine to the solution.

- Slowly add tosyl chloride to the reaction mixture while maintaining a low temperature.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by precipitation or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

化学反应分析

Types of Reactions

PEG10-Tos undergoes various chemical reactions, including:

Nucleophilic substitution: The tosyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation and reduction: The polyethylene glycol backbone can undergo oxidation and reduction reactions, although these are less common.

Coupling reactions: this compound can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Coupling reactions: Reagents such as palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a polyethylene glycol derivative with an amine functional group.

科学研究应用

Tos-PEG10-Tos Applications in Scientific Research

Tos-PEG10-Tos, also known as Nonaethylenel di(p-toluenesulfonate), is a polyethylene glycol (PEG)-based compound with the molecular formula C32H50O14S2. It is utilized in scientific research as a linker in the synthesis of complex molecules, and its structure includes a PEG linker and a tosyl moiety. The PEG spacer enhances solubility in aqueous environments, while the tosyl group facilitates nucleophilic substitution reactions.

Scientific Research Applications

Tos-PEG10-Tos has a wide range of applications in scientific research:

- Chemistry It is used as a linker in the synthesis of complex molecules, including polymers and dendrimers.

- Biology The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and functionality.

- Medicine In medicinal chemistry, it serves as a building block for the development of drug delivery systems and therapeutic agents.

- Industry The compound is used in the production of various industrial chemicals and materials, including surfactants and emulsifiers.

Tos-PEG10-Tos targets the Paternally Expressed Gene 10 (PEG10), which plays a crucial role in cell cycle regulation and epithelial-mesenchymal transition (EMT). The compound interacts with PEG10 by suppressing its expression, leading to the activation of p21 (a cyclin-dependent kinase inhibitor) and SIAH1 (involved in the degradation of ZEB1, a transcription factor that promotes EMT). This action results in the inhibition of cell proliferation, suppression of EMT, and modulation of cellular signaling pathways.

The primary biochemical pathways influenced by Tos-PEG10-Tos include cell cycle progression and epithelial-mesenchymal transition. By inhibiting PEG10, the compound disrupts normal cell cycle progression and reduces EMT, which is critical for metastasis in cancer cells.

Pharmacokinetics and Bioavailability

Tos-PEG10-Tos exhibits favorable pharmacokinetic properties due to the hydrophilic nature of the PEG linker. This enhances its solubility and stability in biological systems, facilitating better bioavailability compared to compounds lacking such modifications. The tosyl group's leaving properties allow for efficient conjugation with various biomolecules, further enhancing its therapeutic potential.

Applications in Drug Development

Tos-PEG10-Tos is versatile in the synthesis of PROTACs (proteolysis-targeting chimeras). These molecules bind specific proteins and facilitate their degradation via the ubiquitin-proteasome pathway, presenting a strategy for targeted cancer therapies.

Case Studies

- In Vitro Studies on Cancer Cell Lines Treatment of various cancer cell lines with different concentrations of Tos-PEG10-Tos resulted in a significant reduction in cell viability at concentrations above 5 µM, indicating potent anti-proliferative effects.

- Mechanistic Insights Analysis using Western blotting techniques showed a marked decrease in PEG10 expression alongside increased levels of p21 and SIAH1, confirming the compound's role as an inhibitor.

Summary of Biological Activities

| Activity | Effect |

|---|---|

| Cell Proliferation | Inhibition |

| Epithelial-Mesenchymal Transition | Suppression |

| PEG10 Expression | Decrease |

| p21 Activation | Increase |

作用机制

The mechanism of action of PEG10-Tos primarily involves its role as a linker in PROTACs. PROTACs consist of two ligands linked by a connector: one ligand binds to an E3 ubiquitin ligase, and the other binds to a target protein. The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This compound facilitates the formation of PROTAC molecules by providing a flexible and hydrophilic linker that enhances the solubility and stability of the PROTAC.

相似化合物的比较

Similar Compounds

Polyethylene glycol 4-tosylate (PEG4-Tos): Similar to PEG10-Tos but with a shorter polyethylene glycol spacer, resulting in different solubility and reactivity properties.

Polyethylene glycol 8-tosylate (PEG8-Tos): Similar to this compound but with a slightly shorter polyethylene glycol spacer, affecting its solubility and reactivity.

Polyethylene glycol 12-tosylate (PEG12-Tos): Similar to this compound but with a longer polyethylene glycol spacer, providing different solubility and reactivity characteristics.

Uniqueness

This compound is unique due to its specific polyethylene glycol spacer length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for use in the synthesis of PROTACs and other complex molecules where precise control over linker length is crucial.

生物活性

PEG10-Tos, also known as Nonaethylenel di(p-toluenesulfonate), is a compound that has garnered attention due to its interaction with the Paternally Expressed Gene 10 (PEG10). This gene is a retrotransposon-derived imprinted gene implicated in various biological processes, particularly in cell proliferation and apoptosis. The biological activity of this compound is primarily characterized by its effects on cellular functions, including cell cycle progression and epithelial–mesenchymal transition (EMT).

This compound exerts its biological effects by targeting PEG10, leading to the suppression of key regulatory proteins such as p21 and SIAH1. This interaction inhibits cell proliferation and suppresses EMT, which is crucial for cancer metastasis. The tosyl group in this compound facilitates nucleophilic substitution reactions, enhancing its biochemical activity within the cellular environment.

Cellular Effects

Research indicates that the overexpression of PEG10 can lead to increased cellular proliferation, particularly in human embryonic kidney (HEK293T) cells. However, this overexpression may also have detrimental effects on cell viability, suggesting a complex role in regulating cellular health. Specifically, the frameshift mutant of PEG10 (fsRF1/RF2 PEG10) has been shown to enhance proliferation while potentially inhibiting apoptosis .

Table 1: Effects of PEG10 Overexpression

| Cell Type | Overexpression Type | Effect on Proliferation | Effect on Viability |

|---|---|---|---|

| HEK293T | RF1/RF2 PEG10 | Increased | Detrimental |

| HaCaT | fsRF1/RF2 PEG10 | Increased | Detrimental |

| HEK293T | PR active-site mutant (D370A) | Decreased | Preserved |

Case Studies

A study conducted on HEK293T and HaCaT cells demonstrated that transfection with fsRF1/RF2 PEG10 resulted in significant changes in cell behavior. The protease domain of PEG10 plays a critical role in these processes, mediating both proliferation and apoptosis inhibition . Another investigation highlighted the ability of PEG10 to package and deliver its own mRNA via engineered virus-like particles, indicating its potential utility in therapeutic applications .

Implications in Disease

PEG10 has been implicated in several malignancies, including pancreatic cancer and hepatocellular carcinoma. The dysregulation of PEG10 expression is associated with tumor progression and metastasis. Understanding the biological activity of this compound could provide insights into novel therapeutic strategies targeting these malignancies .

常见问题

Basic Research Questions

Q. How can researchers design focused and testable research questions for studying PEG10-Tos?

- Begin by identifying gaps in existing literature using systematic reviews or meta-analyses . For example: "What is the molecular mechanism by which this compound influences [specific biological pathway] in [cell type/model]?" Ensure questions are specific (e.g., targeting a defined pathway), complex (requiring multi-step experimentation), and reproducible (clear variables and controls) . Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, e.g., "In [cell line X], does this compound overexpression compared to wild-type alter [gene Y] expression?" .

Q. What experimental design principles are critical for studying this compound in vitro and in vivo?

- Prioritize reproducibility: Include technical replicates (e.g., triplicate assays) and biological replicates (multiple cell lines or animal models) . For dose-response studies, use logarithmic dilutions of this compound to identify EC50/IC50 values. Control for batch effects (e.g., reagent lot variability) and validate purity using techniques like HPLC or mass spectrometry . Document protocols in detail, including buffer compositions and incubation times, to enable replication .

Q. What data collection methods are suitable for characterizing this compound interactions?

- Combine primary (e.g., qPCR, Western blot, CRISPR screens) and secondary data (public databases like UniProt or GEO for structural/expression data) . For binding assays, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity . For functional studies, leverage RNA-seq or proteomics to map downstream targets. Ensure surveys or questionnaires (e.g., for clinical correlates) adhere to guidelines: avoid leading questions and pilot-test instruments .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound-related data across studies?

- Conduct meta-analyses to quantify heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., cell line specificity, assay conditions) . For conflicting mechanistic data, use orthogonal validation (e.g., siRNA knockdown + rescue experiments). Apply Bayesian statistics to assess the probability of hypotheses given prior evidence . Example: If Study A reports this compound as oncogenic and Study B as tumor-suppressive, compare experimental contexts (e.g., tissue type, genetic background) and perform cross-validation in a shared model system .

Q. What advanced methodologies optimize this compound synthesis and functional analysis?

- For synthesis, employ click chemistry (e.g., azide-alkyne cycloaddition) to improve yield and specificity . Characterize this compound conjugates using NMR and MALDI-TOF. In functional studies, integrate single-cell RNA-seq to resolve heterogeneity in this compound responses . For structural insights, use cryo-EM or X-ray crystallography, ensuring iterative refinement of crystallization conditions .

Q. How can multi-omics data be integrated to elucidate this compound pathways?

- Apply network analysis tools (e.g., STRING, Cytoscape) to overlay transcriptomic, proteomic, and metabolomic datasets . Use machine learning (e.g., random forests) to prioritize hub genes or proteins regulated by this compound. For temporal dynamics, employ pseudotime analysis (e.g., Monocle3) in single-cell data . Validate predictions via CRISPR-interference or pharmacological inhibition .

Q. Methodological Challenges and Solutions

Q. What ethical and practical considerations apply to this compound studies involving human samples?

- Ensure compliance with institutional review boards (IRBs) for biospecimen use. Anonymize data and document informed consent processes . For biobanked samples, validate this compound stability under storage conditions (e.g., -80°C vs. liquid nitrogen) via stability assays .

Q. How can systematic reviews enhance the interpretation of this compound research?

- Follow PRISMA guidelines to screen literature, extract data, and assess bias (e.g., ROBINS-I tool) . Use tools like Rayyan or Covidence for collaborative screening. Highlight gaps, such as understudied post-translational modifications of this compound, to guide future studies .

Q. What strategies mitigate biases in this compound biomarker discovery studies?

- Use independent validation cohorts to confirm findings and adjust for multiple testing (e.g., Benjamini-Hochberg correction) . For preclinical studies, blind experimenters to treatment groups and randomize sample processing order .

Q. Data Analysis and Reporting

Q. How should researchers structure publications to meet rigorous journal standards for this compound studies?

- Separate Results (objective data presentation) from Discussion (interpretation vs. prior work) . In methods, specify this compound source (e.g., vendor, catalog number) and purity validation. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Zenodo or GEO .

Q. What statistical approaches are optimal for analyzing this compound dose-response relationships?

- Fit data to nonlinear regression models (e.g., four-parameter logistic curve) using tools like GraphPad Prism. Report goodness-of-fit metrics (R², RMSE) and confidence intervals . For high-throughput screens, apply Z-score normalization and plate-wise normalization to correct for positional effects .

属性

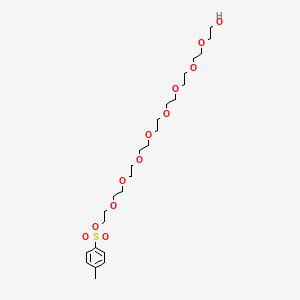

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44O12S/c1-24-2-4-25(5-3-24)38(27,28)37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-32-13-12-31-11-10-30-9-8-29-7-6-26/h2-5,26H,6-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJODQQRFMNRBNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。